molecular formula C11H12ClN3O2 B13147759 (R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

Cat. No.: B13147759
M. Wt: 253.68 g/mol
InChI Key: SGNUKWMMCFBVTA-MRVPVSSYSA-N
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Description

®-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrrolopyridine core substituted with a chloro group and an amino ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process might include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

®-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate is unique due to its specific structural features, such as the pyrrolopyridine core and the chloro substitution, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

InChI

InChI=1S/C11H12ClN3O2/c1-17-9(16)4-8(13)7-5-15-11-6(10(7)12)2-3-14-11/h2-3,5,8H,4,13H2,1H3,(H,14,15)/t8-/m1/s1

InChI Key

SGNUKWMMCFBVTA-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CN=C2C(=C1Cl)C=CN2)N

Canonical SMILES

COC(=O)CC(C1=CN=C2C(=C1Cl)C=CN2)N

Origin of Product

United States

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